molecular formula C23H25N3O2 B11365237 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11365237
M. Wt: 375.5 g/mol
InChI Key: BSDYPYXCSZSVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals . This particular compound features an indole moiety, a pyrrolidine ring, and a carboxamide group, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors. The final step often involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, hydroxyl derivatives, and various substituted indole compounds .

Mechanism of Action

The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H25N3O2/c1-15-3-6-19(7-4-15)25-23(28)18-12-22(27)26(14-18)10-9-17-13-24-21-8-5-16(2)11-20(17)21/h3-8,11,13,18,24H,9-10,12,14H2,1-2H3,(H,25,28)

InChI Key

BSDYPYXCSZSVCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.